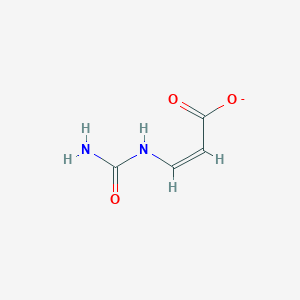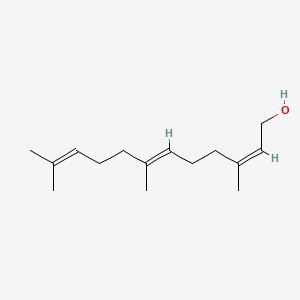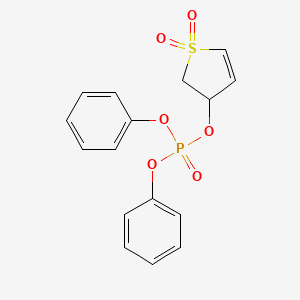
Ureidoacrylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ureidoacrylate is a monocarboxylic acid anion resulting from the deprotonation of the carboxy group of ureidoacrylic acid. It is the major species at pH 7.3. It derives from an acrylate. It is a conjugate base of a ureidoacrylic acid.
Scientific Research Applications
Biochemical Pathways
Ureidoacrylate plays a critical role in the Rut pathway for pyrimidine degradation. This pathway involves several proteins required for Escherichia coli to grow on uracil as the sole nitrogen source. Ureidoacrylate is formed through a novel reaction catalyzed by the RutA protein, which cleaves the uracil ring to yield ureidoacrylate. This compound is then hydrolytically cleaved by RutB to release ammonium, malonic semialdehyde, and carbon dioxide, demonstrating the biochemical significance of ureidoacrylate in nitrogen metabolism and pyrimidine degradation (Kim et al., 2010).
Polymer Science and Materials Engineering
Ureidoacrylate has been utilized in the creation of supramolecular polymer networks. A study described the synthesis of a liquid 2-ureido-4[1H]-pyrimidinone methacrylamide, which allowed for the solvent-free copolymerization with conventional methacrylates. This development enables the formation of polymers with stimuli-responsive nature due to reversible cross-links, showing promise in materials science for creating advanced materials with novel properties (Heinzmann et al., 2015).
Environmental Science and Soil Remediation
An insoluble polyacrylate polymer, likely incorporating ureidoacrylate units, has been applied to copper-contaminated soil, showing enhanced plant growth and soil quality. The amendment with this polymer reduced the copper concentration in plant roots and stimulated biological nitrogen fixation, indicating the polymer's potential in environmental remediation and improvement of soil quality (Varennes & Queda, 2005).
Energy Storage and Electrochemistry
Ureidoacrylate has found application in energy storage as part of a conductive self-healing polymeric binder for Si anodes in lithium-ion batteries. The binder, incorporating a ureido-pyrimidinone (UPy) unit for self-healing through dynamic hydrogen bonding and an ion-conducting poly(ethylene glycol) side chain, effectively accommodates volume changes of Si electrodes during charge/discharge cycles, enhancing the electrochemical performance and lifetime of batteries (Nam et al., 2020).
properties
Product Name |
Ureidoacrylate |
|---|---|
Molecular Formula |
C4H5N2O3- |
Molecular Weight |
129.09 g/mol |
IUPAC Name |
(Z)-3-(carbamoylamino)prop-2-enoate |
InChI |
InChI=1S/C4H6N2O3/c5-4(9)6-2-1-3(7)8/h1-2H,(H,7,8)(H3,5,6,9)/p-1/b2-1- |
InChI Key |
JDSSVQWHYUVDDF-UPHRSURJSA-M |
Isomeric SMILES |
C(=C\NC(=O)N)\C(=O)[O-] |
SMILES |
C(=CNC(=O)N)C(=O)[O-] |
Canonical SMILES |
C(=CNC(=O)N)C(=O)[O-] |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-cyclohexyl-2-hydrazinyl-7-(phenylmethyl)-6,8-dihydro-5H-pyrido[2,3]thieno[2,4-b]pyrimidin-4-one](/img/structure/B1224634.png)
![6-(4-Hydroxyphenyl)-5-(4-methoxyphenyl)-1,3-dimethylpyrrolo[3,4-d]pyrimidine-2,4-dione](/img/structure/B1224635.png)
![3-(2-chlorophenyl)-N-cyclohexyl-5-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-4-isoxazolecarboxamide](/img/structure/B1224641.png)

![4-Amino-2-[(2,5-dichlorophenyl)-oxomethyl]isoindole-1,3-dione](/img/structure/B1224644.png)

![1,3-bis(butylsulfonyl)-3a,4,6,6a-tetrahydro-2H-imidazo[4,5-d]imidazol-5-one](/img/structure/B1224649.png)


![N-[(2-adamantylamino)-sulfanylidenemethyl]hexanamide](/img/structure/B1224652.png)
![1-(2,5-Dimethoxyphenyl)-3-[2-(trifluoromethyl)-1,3-benzodioxol-2-yl]urea](/img/structure/B1224654.png)
![2-[(3-cyano-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-2-yl)thio]-N-[4-[(3,4-dimethyl-5-isoxazolyl)sulfamoyl]phenyl]acetamide](/img/structure/B1224655.png)
![2-[4-[2-(1-Cyclohexenyl)ethylsulfamoyl]-2-methylphenoxy]acetic acid methyl ester](/img/structure/B1224656.png)